molecular formula C12H14 B14265308 3-Ethynyl-1,2,4,5-tetramethylbenzene CAS No. 134307-04-3

3-Ethynyl-1,2,4,5-tetramethylbenzene

Cat. No.: B14265308
CAS No.: 134307-04-3
M. Wt: 158.24 g/mol
InChI Key: UMVNNFICWDBWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-1,2,4,5-tetramethylbenzene is a derivative of 1,2,4,5-tetramethylbenzene (durene), a highly symmetric aromatic hydrocarbon. The compound features an ethynyl (-C≡CH) substituent at the 3-position of the benzene ring, in addition to four methyl groups at positions 1, 2, 4, and 4. This substitution pattern introduces unique electronic and steric properties, making it valuable in organic synthesis, materials science, and catalysis.

Properties

CAS No.

134307-04-3

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

3-ethynyl-1,2,4,5-tetramethylbenzene

InChI

InChI=1S/C12H14/c1-6-12-10(4)8(2)7-9(3)11(12)5/h1,7H,2-5H3

InChI Key

UMVNNFICWDBWPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C#C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene. One common method is the Sonogashira coupling reaction, where 1,2,4,5-tetramethylbenzene is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethynyl-1,2,4,5-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-ethynyl-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties
1,2,4,5-Tetramethylbenzene C₁₀H₁₄ 134.22 None High symmetry; melting point: 79–81°C
3-Chloro-1,2,4,5-tetramethylbenzene C₁₀H₁₃Cl 168.66 Cl (3) Electron-withdrawing; selective synthesis via Cl₂/AlCl₃
3-Bromo-1,2,4,5-tetramethylbenzene C₁₀H₁₃Br 213.12 Br (3) Higher molecular weight; logP = 4.63
This compound C₁₂H₁₄ 158.24* -C≡CH (3) Polarizable triple bond; enhanced reactivity for cycloadditions

*Estimated molecular weight based on structural analogy.

Key Observations:

  • Substituent Effects : The ethynyl group introduces sp-hybridized carbon atoms, enhancing π-conjugation and reactivity compared to halogenated analogs. This contrasts with chloro and bromo derivatives, where electronegative halogens dominate electronic effects .
  • Physical Properties : Halogenated derivatives exhibit higher molecular weights and logP values (e.g., bromo: 213.12 g/mol, logP = 4.63) due to increased van der Waals interactions. The ethynyl derivative likely has intermediate solubility in organic solvents, balancing polarity and hydrophobicity .

Environmental and Industrial Considerations

  • Degradation : Durene undergoes OH radical-initiated degradation in the atmosphere, with a half-life of ~12 hours . Ethynyl derivatives may degrade faster due to triple bond reactivity, though data are lacking.
  • Industrial Relevance : Durene is a precursor for polyimide resins , while halogenated derivatives serve as intermediates in specialty chemicals. The ethynyl variant could expand applications in advanced materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.